molecular formula C14H11BrN2O5 B12473284 5-bromo-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide

5-bromo-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B12473284
M. Wt: 367.15 g/mol
InChI Key: BACXBDOAVMIOIW-UHFFFAOYSA-N
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Description

5-bromo-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a hydroxyl group, a methoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the bromination of 2-hydroxybenzamide to introduce the bromine atom. This is followed by nitration to add the nitro group and methoxylation to introduce the methoxy group. The final step involves the coupling of the intermediate with 2-methoxy-4-nitroaniline under appropriate conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitro group can participate in redox reactions, while the bromine atom can facilitate binding to certain proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a bromine atom allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H11BrN2O5

Molecular Weight

367.15 g/mol

IUPAC Name

5-bromo-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide

InChI

InChI=1S/C14H11BrN2O5/c1-22-13-7-9(17(20)21)3-4-11(13)16-14(19)10-6-8(15)2-5-12(10)18/h2-7,18H,1H3,(H,16,19)

InChI Key

BACXBDOAVMIOIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

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